molecular formula C11H15N3OS B14171130 N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide CAS No. 443863-28-3

N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14171130
CAS No.: 443863-28-3
M. Wt: 237.32 g/mol
InChI Key: SDISVUZRAMTIGC-UHFFFAOYSA-N
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Description

N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of ethyl hydrazinecarbothioamide with 2-methylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarboxamide, while reduction may produce N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazine .

Scientific Research Applications

N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and modulating their activity, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the regulation of oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide include:

  • N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarboxamide
  • N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazine
  • This compound derivatives .

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets. This versatility makes it a valuable compound for various scientific research applications .

Properties

CAS No.

443863-28-3

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

1-ethyl-3-[(2-methylbenzoyl)amino]thiourea

InChI

InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-10(15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,16)

InChI Key

SDISVUZRAMTIGC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CC=C1C

Origin of Product

United States

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